molecular formula C7H8ClN5 B3137267 [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride CAS No. 436100-10-6

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride

Cat. No.: B3137267
CAS No.: 436100-10-6
M. Wt: 197.62 g/mol
InChI Key: FWLXOJOZFZDECH-UHFFFAOYSA-N
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Description

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications.

Mechanism of Action

Target of Action

Tetrazoles, in general, have been known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are also known to interact with various receptors, favoring stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride. For instance, tetrazoles possess significant thermal stability , suggesting that the compound may retain its activity under a range of temperature conditions.

Biochemical Analysis

Biochemical Properties

They possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride may have similar impacts on cellular function.

Molecular Mechanism

Tetrazoles are known to interact with various biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes .

Temporal Effects in Laboratory Settings

Tetrazoles are generally stable compounds , suggesting that this compound may also exhibit stability over time in laboratory settings.

Metabolic Pathways

Tetrazoles are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in various metabolic pathways.

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Subcellular Localization

Given the lipid solubility of tetrazolate anions , it is possible that this compound may be able to localize to various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 3-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. This is followed by reduction of the nitro group to an amine, and subsequent conversion to the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride apart is its unique combination of a tetrazole ring and a phenylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(tetrazol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.ClH/c8-6-2-1-3-7(4-6)12-5-9-10-11-12;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLXOJOZFZDECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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